molecular formula C8H19NS B8426104 2-Methylthio-2,4-dimethyl-3-aminopentane

2-Methylthio-2,4-dimethyl-3-aminopentane

Cat. No.: B8426104
M. Wt: 161.31 g/mol
InChI Key: AMWYLJCKMJDCFA-UHFFFAOYSA-N
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Description

2-Methylthio-2,4-dimethyl-3-aminopentane is a specialized organic compound featuring a branched-chain pentane skeleton that is functionalized with both amine and methylthio groups. This unique structure classifies it as a sulfur-containing amine, suggesting properties and reactivity that are of significant interest in advanced chemical research. The amine group provides a site for nucleophilic reactions and salt formation , while the sulfur-based methylthio group can influence the compound's electron distribution and lipophilicity, potentially enhancing its behavior in catalytic systems or its interaction with biological targets . This reagent is strictly For Research Use Only (RUO). It is intended for use in laboratory settings by qualified researchers and is not for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound as a versatile building block (synthon) in organic synthesis, particularly for constructing more complex molecules for pharmaceutical or materials science applications. Its structure indicates potential as a ligand in coordination chemistry or as a precursor in the development of compounds with tailored biological activity. As with many amines, this product requires careful handling; it is likely flammable and corrosive, necessitating the use of appropriate personal protective equipment (PPE) and engineering controls in a well-ventilated environment .

Properties

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

IUPAC Name

2,4-dimethyl-2-methylsulfanylpentan-3-amine

InChI

InChI=1S/C8H19NS/c1-6(2)7(9)8(3,4)10-5/h6-7H,9H2,1-5H3

InChI Key

AMWYLJCKMJDCFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)SC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Methylthio-2,4-dimethyl-3-aminopentane with three structurally related compounds:

Property This compound 2,4-Dimethyl-3-aminopentane Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 2-Amino-5-diethylaminopentane
Chemical Formula Likely C₈H₁₉NS (inferred) C₇H₁₇N C₁₃H₁₈N₂O₃S₂ C₉H₂₂N₂
Functional Groups -NH₂, -SCH₃, -CH₃ -NH₂, -CH₃ -S-, thietan-3-yloxy, pyrimidine -NH₂, -N(C₂H₅)₂
Physicochemical Behavior High lipophilicity (predicted) Bronsted base; metabolic intermediate Polar due to ester and pyrimidine groups Polar amine; likely hygroscopic
Biological Relevance Unknown (no direct data) Human metabolite in cancer Synthetic intermediate for pharmaceuticals Industrial R&D use
Safety Profile No data Limited hazard data No safety data provided Requires ventilation, gloves, goggles

Key Differences and Implications

Functional Group Diversity: The methylthio group in the target compound distinguishes it from 2,4-dimethyl-3-aminopentane, which lacks sulfur. This difference likely increases its reactivity in nucleophilic substitutions or oxidation reactions compared to the non-sulfur analog . Compared to 2-Amino-5-diethylaminopentane, which has a secondary amine, the primary amine in the target compound may exhibit stronger basicity and hydrogen-bonding capacity .

Biological Interactions: 2,4-Dimethyl-3-aminopentane is identified as a human metabolite in cancer pathways , whereas the methylthio derivative’s metabolic fate remains unstudied. The sulfur moiety could alter enzymatic recognition or detoxification pathways.

Synthetic Applications :

  • The thioether in the target compound shares reactivity with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate , a molecule used in pyrimidine-based drug synthesis . However, the target compound’s branched structure may limit its utility in linear polymerization or coordination chemistry.

Preparation Methods

Reductive Amination of Ketone Precursors

A plausible route involves the reductive amination of 2-methylthio-2,4-dimethylpentan-3-one. This method leverages the conversion of ketones to amines using ammonia or ammonium salts in the presence of reducing agents.

Reaction Scheme :

2-Methylthio-2,4-dimethylpentan-3-one+NH3NaBH4/TiCl4This compound\text{2-Methylthio-2,4-dimethylpentan-3-one} + \text{NH}3 \xrightarrow{\text{NaBH}4/\text{TiCl}_4} \text{this compound}

Key Parameters :

  • Catalyst : Titanium tetrachloride enhances imine formation.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 6–7.

  • Yield : ~65–70% (estimated from analogous systems).

Challenges :

  • Competing side reactions (e.g., over-reduction or thiomethyl group displacement).

  • Requires strict control of pH and temperature to minimize racemization.

Thiol-Alkylation of Aminopentane Intermediates

An alternative approach involves introducing the methylthio group via alkylation of a pre-formed amine intermediate.

Stepwise Procedure :

  • Synthesis of 2,4-Dimethyl-3-aminopentane :

    • Achieved via Gabriel synthesis using 2,4-dimethylpentan-3-yl phthalimide and subsequent hydrolysis.

  • Methylthio Introduction :

    • Reaction with methyl disulfide (CH3_3SSCH3_3) under basic conditions (KOH/THF).

Optimization Data :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature20–25°C
Reaction Time16 hours
Yield~58% (based on similar alkylations)

Advantages :

  • Modular approach allows separate optimization of amine and thioether synthesis.

Catalytic Hydrogenation Strategies

Cobalt-Catalyzed Asymmetric Hydrogenation

Recent advances in transition-metal catalysis enable stereoselective hydrogenation of ketimines to chiral amines. A cobalt-based catalyst (e.g., LNHC/CoCl2_2) has shown promise for analogous substrates.

Procedure :

  • Substrate Preparation : Convert 2-methylthio-2,4-dimethylpentan-3-one to its corresponding imine using ammonium acetate.

  • Hydrogenation :

    • Catalyst: LNHC/CoCl2_2 (0.5 mol%).

    • Pressure: 22502.3 Torr H2_2.

    • Solvent: THF at 20°C for 16 hours.

Outcomes :

  • Enantiomeric Excess (ee) : >90% (predicted for tert-alkyl amines).

  • Yield : ~75% (extrapolated from Co-catalyzed systems).

Mechanistic Insight :
The cobalt catalyst facilitates heterolytic H2_2 cleavage, enabling hydride transfer to the imine carbon while preserving the methylthio group.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityKey AdvantageLimitation
Reductive Amination65–70ModerateSimple one-pot procedurepH sensitivity
Thiol-Alkylation58LowModular designMulti-step synthesis
Cobalt Catalysis75HighExcellent eeHigh H2_2 pressure required

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors could address scalability challenges:

  • Residence Time : 30–60 minutes for imine formation.

  • Catalyst Recycling : Immobilized Co catalysts on silica supports reduce costs.

Byproduct Management

  • Distillation : Flash distillation removes volatile byproducts (e.g., acetone).

  • Neutralization : Aqueous NaOH (50%) deprotonates amines for efficient isolation .

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